1-(azepan-1-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(azepan-1-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as A-412997, and it belongs to a class of compounds called kappa-opioid receptor agonists.
Mecanismo De Acción
The mechanism of action of A-412997 involves its interaction with the kappa-opioid receptor. When A-412997 binds to the kappa-opioid receptor, it activates a signaling pathway that leads to a reduction in pain perception. This mechanism of action is similar to that of other kappa-opioid receptor agonists, such as dynorphin and U-69,593.
Biochemical and Physiological Effects:
A-412997 has been found to have several biochemical and physiological effects. One of the main effects is its ability to reduce pain perception. A-412997 has also been found to have antinociceptive effects, which means that it can reduce sensitivity to painful stimuli. In addition, A-412997 has been found to have anxiolytic effects, which means that it can reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using A-412997 in lab experiments is its potency as a kappa-opioid receptor agonist. This means that it can be used at low concentrations to produce a significant effect. However, one of the limitations of using A-412997 is its potential for off-target effects. A-412997 has been found to have some activity at other opioid receptors, which can complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for research on A-412997. One area of interest is its potential as a therapeutic agent for the treatment of pain and other conditions. Further research is needed to determine the safety and efficacy of A-412997 in humans. In addition, further studies are needed to understand the mechanism of action of A-412997 and its potential for off-target effects. Finally, there is a need for the development of more selective kappa-opioid receptor agonists that can be used in lab experiments and potentially as therapeutic agents.
Métodos De Síntesis
The synthesis of A-412997 involves several steps, including the preparation of 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethan-1-amine and 1-(azepan-1-yl)ethan-1-one, which are then reacted to form the final product. The synthesis of A-412997 has been described in detail in several research papers, and it has been found to be a relatively straightforward process.
Aplicaciones Científicas De Investigación
A-412997 has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of pain and other conditions. A-412997 has been found to be a potent kappa-opioid receptor agonist, which means that it can activate the kappa-opioid receptor in the brain and spinal cord, leading to a reduction in pain perception.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(19-10-5-1-2-6-11-19)14-18-12-9-15-7-3-4-8-16(15)13-18/h3-4,7-8H,1-2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHQBNACNYPJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.